molecular formula C14H9N3O3S2 B2412379 3-nitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide CAS No. 361996-20-5

3-nitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

Cat. No.: B2412379
CAS No.: 361996-20-5
M. Wt: 331.36
InChI Key: WNQGCYHICSCWSE-UHFFFAOYSA-N
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Description

3-nitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a nitro group and a thiazole ring bearing a thiophene moiety

Mechanism of Action

Target of Action

The primary targets of 3-nitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with multiple targets, leading to various changes in cellular processes.

Biochemical Pathways

For example, some thiazole derivatives have been found to modulate proinflammatory cytokines and the catecholaminergic and serotonergic pathways . These pathways play crucial roles in pain perception, inflammation, and growth of certain cancer cells.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . Given the diverse biological activities of thiazole derivatives, the compound could potentially influence a variety of cellular processes, from modulating neurotransmitter pathways to exerting antitumor or cytotoxic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s solubility, stability, and interaction with its targets. For instance, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s action in different biological environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a thiourea derivative with an α-haloketone under basic conditions.

    Introduction of the Nitro Group: Nitration of the benzamide core is achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Coupling Reaction: The thiophene-substituted thiazole is then coupled with the nitrobenzamide through a condensation reaction, often facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide can undergo various types of chemical reactions:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, where the nitro group acts as a directing group.

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Electrophiles such as bromine or chlorinating agents.

    Oxidation: m-Chloroperbenzoic acid or other peracids.

Major Products

    Reduction: 3-amino-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

Scientific Research Applications

3-nitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other electronic materials.

    Biological Studies: It can be used to study the interactions of nitroaromatic compounds with biological systems, including their metabolism and potential toxicity.

Comparison with Similar Compounds

Similar Compounds

    3-nitro-N-(4-phenylthiazol-2-yl)benzamide: Similar structure but with a phenyl group instead of a thiophene moiety.

    3-nitro-N-(4-p-tolylthiazol-2-yl)benzamide: Contains a p-tolyl group instead of a thiophene moiety.

Uniqueness

3-nitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential for specific interactions in biological systems. This makes it a valuable compound for research in various fields.

Properties

IUPAC Name

3-nitro-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O3S2/c18-13(9-3-1-4-10(7-9)17(19)20)16-14-15-11(8-22-14)12-5-2-6-21-12/h1-8H,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQGCYHICSCWSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC(=CS2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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